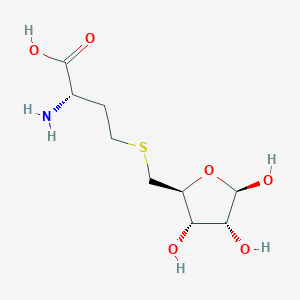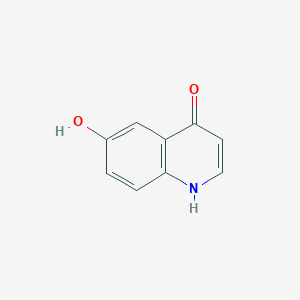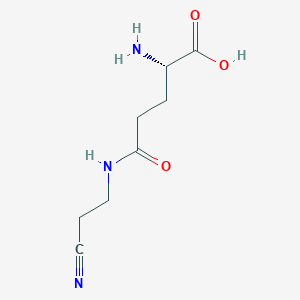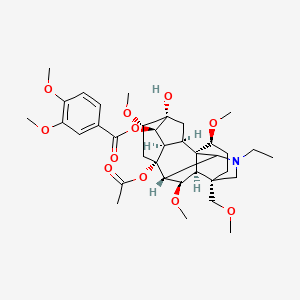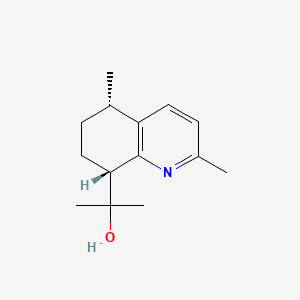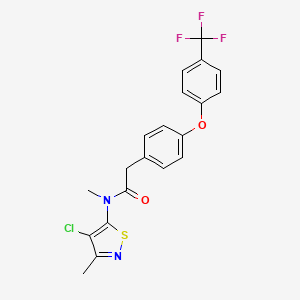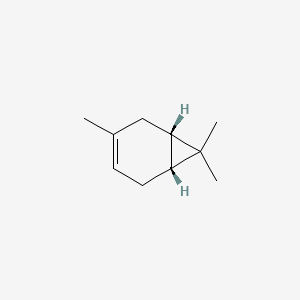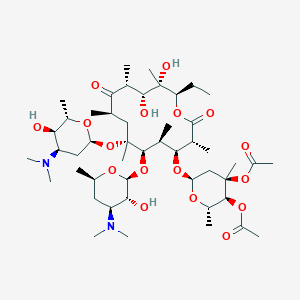
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of the pyrrolidinone ring in various natural and synthetic compounds has garnered significant attention due to its potential pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinone derivatives typically involves multicomponent reactions. One common method is the ultrasound-promoted one-pot multicomponent synthesis using citric acid as a green additive in a green solvent . This method is efficient, environmentally friendly, and yields high purity products. The reaction involves the use of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of green chemistry principles, such as the avoidance of harmful organic reagents and the use of ultrasound irradiation, makes these methods suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the pyrrolidinone ring and the dimethylamino and butynyl substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as piracetam and oxiracetam . These compounds share the pyrrolidinone ring structure but differ in their substituents and biological activities.
Uniqueness
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity . Its dimethylamino and butynyl groups enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
3854-02-2 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11(2)7-3-4-8-12-9-5-6-10(12)13/h5-9H2,1-2H3 |
InChI-Schlüssel |
VFCXPAQOWQSKLL-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCN1CCCC1=O |
Kanonische SMILES |
CN(C)CC#CCN1CCCC1=O |
| 3854-02-2 | |
Synonyme |
BR 100 BR-100 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B1198294.png)

